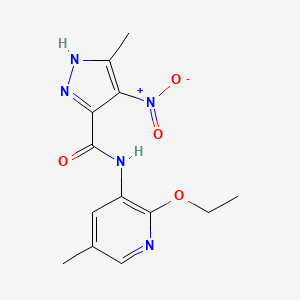![molecular formula C11H7F2N3O4 B7429266 [2-(Carbamoylamino)-2-oxoethyl] 4-cyano-2,6-difluorobenzoate](/img/structure/B7429266.png)
[2-(Carbamoylamino)-2-oxoethyl] 4-cyano-2,6-difluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Carbamoylamino)-2-oxoethyl] 4-cyano-2,6-difluorobenzoate, also known as CODB, is a chemical compound that has gained increasing attention in the field of scientific research. It is a small molecule that has shown potential as a tool for studying various biological processes.
作用機序
The mechanism of action of [2-(Carbamoylamino)-2-oxoethyl] 4-cyano-2,6-difluorobenzoate involves its ability to bind to specific proteins and disrupt their interactions. This disruption can lead to changes in the function of these proteins, which can have downstream effects on various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(Carbamoylamino)-2-oxoethyl] 4-cyano-2,6-difluorobenzoate are varied and depend on the specific proteins and biological processes being studied. However, some general effects of [2-(Carbamoylamino)-2-oxoethyl] 4-cyano-2,6-difluorobenzoate include inhibition of enzyme activity, disruption of protein-protein interactions, and induction of cell death in cancer cells.
実験室実験の利点と制限
One advantage of using [2-(Carbamoylamino)-2-oxoethyl] 4-cyano-2,6-difluorobenzoate in lab experiments is its specificity for certain proteins. This allows researchers to study the function of these proteins in a precise manner. Additionally, [2-(Carbamoylamino)-2-oxoethyl] 4-cyano-2,6-difluorobenzoate is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular processes. However, one limitation of [2-(Carbamoylamino)-2-oxoethyl] 4-cyano-2,6-difluorobenzoate is its potential toxicity. Careful dosing and handling of [2-(Carbamoylamino)-2-oxoethyl] 4-cyano-2,6-difluorobenzoate is necessary to ensure accurate results in lab experiments.
将来の方向性
There are several future directions for the use of [2-(Carbamoylamino)-2-oxoethyl] 4-cyano-2,6-difluorobenzoate in scientific research. One potential direction is the development of [2-(Carbamoylamino)-2-oxoethyl] 4-cyano-2,6-difluorobenzoate analogs with improved specificity and potency. Additionally, [2-(Carbamoylamino)-2-oxoethyl] 4-cyano-2,6-difluorobenzoate could be used in combination with other compounds to target multiple proteins or pathways simultaneously. Finally, further research is needed to fully understand the potential of [2-(Carbamoylamino)-2-oxoethyl] 4-cyano-2,6-difluorobenzoate as a cancer treatment and to develop effective dosing strategies.
合成法
The synthesis of [2-(Carbamoylamino)-2-oxoethyl] 4-cyano-2,6-difluorobenzoate involves a series of chemical reactions that can be carried out in a laboratory setting. The starting materials for the synthesis are 4-cyano-2,6-difluorobenzoic acid and N-hydroxysuccinimide. These two compounds are reacted with a coupling agent, such as dicyclohexylcarbodiimide, to form an intermediate compound. This intermediate is then reacted with N,N'-diisopropylcarbodiimide and 2-aminoethyl carbamate to form the final product, [2-(Carbamoylamino)-2-oxoethyl] 4-cyano-2,6-difluorobenzoate.
科学的研究の応用
[2-(Carbamoylamino)-2-oxoethyl] 4-cyano-2,6-difluorobenzoate has been used in a variety of scientific research applications. One of the main uses of [2-(Carbamoylamino)-2-oxoethyl] 4-cyano-2,6-difluorobenzoate is as a tool for studying protein-protein interactions. It has been shown to bind to specific proteins and disrupt their interactions, providing a way to study the function of these proteins. Additionally, [2-(Carbamoylamino)-2-oxoethyl] 4-cyano-2,6-difluorobenzoate has been used to study the role of certain enzymes in cancer cells. By inhibiting these enzymes, [2-(Carbamoylamino)-2-oxoethyl] 4-cyano-2,6-difluorobenzoate has shown potential as a cancer treatment.
特性
IUPAC Name |
[2-(carbamoylamino)-2-oxoethyl] 4-cyano-2,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N3O4/c12-6-1-5(3-14)2-7(13)9(6)10(18)20-4-8(17)16-11(15)19/h1-2H,4H2,(H3,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFRWIIWVXBCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)OCC(=O)NC(=O)N)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Dimethyl-1-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]butan-2-ol](/img/structure/B7429187.png)
![2-[3-Methyl-4-[2-(4-nitrophenoxy)ethyl]piperazin-1-yl]ethanol](/img/structure/B7429194.png)
![[2-[[2-[1-(4-Fluorophenyl)ethylamino]-2-oxoethyl]amino]-2-oxoethyl] 6-(furan-2-yl)-2-methylpyridine-3-carboxylate](/img/structure/B7429204.png)

![N-[(5-chloro-1-methylimidazol-2-yl)methyl]-2-[2-(difluoromethylsulfonyl)phenyl]-N-methylacetamide](/img/structure/B7429213.png)
![1-(1-Ethoxy-2-methylpropan-2-yl)-3-[(2-fluorophenyl)methyl]urea](/img/structure/B7429220.png)
![N-(5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-methylsulfonyl-2-phenylbutanamide](/img/structure/B7429238.png)
![(3-Methylsulfanylpyrrolidin-1-yl)-[4-(pyridin-4-ylamino)phenyl]methanone](/img/structure/B7429244.png)

![1-(2,2-difluoroethyl)-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7429248.png)
![methyl 2-[(2R,6S)-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-5-sulfamoylbenzoate](/img/structure/B7429253.png)

![3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol](/img/structure/B7429278.png)
![1,1-Dioxo-3-[[(2-phenylpyrimidin-4-yl)amino]methyl]thiolan-3-ol](/img/structure/B7429282.png)